molecular formula C21H24N2O2 B2829093 N-(2-benzoyl-5-methylphenyl)-2-(piperidin-1-yl)acetamide CAS No. 2034310-74-0

N-(2-benzoyl-5-methylphenyl)-2-(piperidin-1-yl)acetamide

Cat. No.: B2829093
CAS No.: 2034310-74-0
M. Wt: 336.435
InChI Key: YPKQESRHZHEIOO-UHFFFAOYSA-N
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Description

N-(2-benzoyl-5-methylphenyl)-2-(piperidin-1-yl)acetamide ( 2034310-74-0) is a chemical compound with the molecular formula C21H24N2O2 and a molecular weight of 336.43 g/mol . This acetamide derivative features a benzoyl-substituted phenyl ring connected to a piperidine-acetamide core, a structural motif of significant interest in medicinal chemistry research. Compounds containing the acetamide functional group and piperidine rings are frequently investigated for their potential biological activities . For instance, structural analogs, such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, have demonstrated promising anticonvulsant properties in preclinical studies, specifically in the maximal electroshock (MES) model of epilepsy . Similarly, other acetamide-linked compounds are explored as potential tankyrase inhibitors, which are relevant in oncology research . The calculated physicochemical properties of this compound include a density of 1.158 g/cm³ and a boiling point of 558.5 °C . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

N-(2-benzoyl-5-methylphenyl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-16-10-11-18(21(25)17-8-4-2-5-9-17)19(14-16)22-20(24)15-23-12-6-3-7-13-23/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKQESRHZHEIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Electron-Donating vs. In contrast, the target compound’s benzoyl group is electron-withdrawing, which may shift binding preferences.
  • Steric Effects : Bulky substituents (e.g., tetrazole in or biphenyl in ) reduce conformational flexibility but improve target specificity. The target compound’s 5-methylphenyl group balances steric hindrance and flexibility.
  • Biological Activity Trends : Piperidine-acetamide derivatives frequently target enzymes or GPCRs. For example, ASN90’s thiadiazole-piperazine scaffold is critical for O-GlcNAcase inhibition, suggesting that the target compound’s benzoyl group could be optimized for similar applications .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Compounds

StepReagents/ConditionsYield (%)Reference
BenzoylationBenzoyl chloride, DCM, triethylamine, 0°C → RT78
Piperidine CouplingPiperidine, K₂CO₃, DMF, 80°C, 12h65
Acetamide FormationChloroacetyl chloride, THF, 0°C, 2h82

Basic: Which analytical techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) identify proton environments (e.g., benzoyl aromatic protons at δ 7.8–8.2 ppm, piperidine CH₂ at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 367.18 for C₂₁H₂₂N₂O₂) and fragments .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) validate functional groups .

Basic: How is initial biological activity screened for this compound?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) against S. aureus and E. coli to determine MIC values (reported range: 8–32 µg/mL for analogs) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin controls. Data normalization uses untreated cells as 100% viability .

Q. Table 2: Representative Biological Data from Analogous Compounds

Assay TypeCell Line/StrainActivity (IC₅₀/MIC)Reference
AnticancerHeLa12.5 µM
AntimicrobialS. aureus16 µg/mL

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize derivatives with modified benzoyl (e.g., nitro, methoxy) or piperidine (e.g., tosyl, methyl) groups. Test changes in bioactivity .
  • Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) in regression models to correlate substituent effects with activity .

Q. Table 3: SAR Observations from Piperidine-Modified Analogs

SubstituentBiological Activity (vs. Parent Compound)Reference
Tosyl (SO₂C₆H₄CH₃)3× increase in kinase inhibition
4-MethylpiperidineReduced cytotoxicity (IC₅₀ > 50 µM)

Advanced: How to resolve contradictions in reported biological data?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum-free conditions) to minimize batch effects. Use internal controls like cisplatin for cytotoxicity .
  • Data Reproducibility : Validate findings across multiple labs. For example, discrepancies in MIC values may arise from differences in bacterial inoculum size .

Advanced: How to evaluate physicochemical stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate compound in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via HPLC; amide bonds are stable at pH 4–8 but hydrolyze in extreme conditions .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, confirming suitability for room-temperature storage .

Advanced: What computational methods predict target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or kinases). Score poses based on binding energy (e.g., ΔG < -8 kcal/mol suggests strong affinity) .
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess complex stability (RMSD < 2 Å indicates stable binding) .

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